Methyl 2-(2-bromo-4-chlorophenyl)acetate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Methyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 115871-49-3) is a halogenated phenylacetate ester with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol. Its defining feature is the strategic placement of bromine and chlorine substituents on the aromatic ring, which imparts orthogonal reactivity for sequential functionalization.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 115871-49-3
Cat. No. B043913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromo-4-chlorophenyl)acetate
CAS115871-49-3
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=C(C=C1)Cl)Br
InChIInChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
InChIKeyLRGRTSYKKXHITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 115871-49-3): A Dual-Halogenated Building Block for Medicinal Chemistry and Cross-Coupling Applications


Methyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 115871-49-3) is a halogenated phenylacetate ester with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . Its defining feature is the strategic placement of bromine and chlorine substituents on the aromatic ring, which imparts orthogonal reactivity for sequential functionalization . This compound is a liquid at room temperature, exhibits a calculated LogP of approximately 2.82, and is primarily utilized as a versatile building block in organic synthesis, with documented applications as a key intermediate in pharmaceutical and agrochemical development programs .

Why Methyl 2-(2-bromo-4-chlorophenyl)acetate Cannot Be Replaced by Common Phenylacetate Analogs


The specific 2-bromo-4-chloro substitution pattern on the phenyl ring of Methyl 2-(2-bromo-4-chlorophenyl)acetate is a critical structural determinant for its reactivity and ultimate application. Substituting it with a generic analog, such as a mono-halogenated derivative or a positional isomer, fundamentally alters the molecule's electronic properties, steric profile, and chemical behavior . This is not a trivial replacement; the presence of two different halogens enables orthogonal, sequential functionalization strategies that are impossible with simpler building blocks . Critically, this specific compound has been explicitly and repeatedly used as a starting material in patented synthetic routes to high-value drug candidates, including substituted 6-azabenzimidazole HPK1 inhibitors, establishing a documented, non-interchangeable role in these advanced development programs [1][2].

Quantitative Differentiation of Methyl 2-(2-bromo-4-chlorophenyl)acetate from Structural Analogs


Orthogonal Reactivity: A Direct Comparison of Halogen Substitution Patterns

The target compound offers orthogonal reactivity for sequential functionalization, a key differentiator from simpler analogs. It possesses both an aryl bromide (reactive in Suzuki/Stille couplings) and an aryl chloride (less reactive, allowing for subsequent modification or leaving it intact) . In contrast, a common mono-halogenated analog like Methyl 4-chlorophenylacetate (CAS 52428-09-8) provides only a single reactive site (chlorine), which is less versatile for multi-step synthesis. Furthermore, positional isomers such as Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7) present a different steric and electronic environment, fundamentally altering reactivity and potentially preventing the formation of the desired final product geometry .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Patent-Validated Use as a Starting Material for HPK1 and Antiviral Drug Candidates

Methyl 2-(2-bromo-4-chlorophenyl)acetate is specifically named as a starting material in the patented synthesis of substituted 6-azabenzimidazole compounds, which are being developed as HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors for immuno-oncology [1]. This is a high-value, non-generic application. In contrast, a search of the same patent landscape for a close analog like Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7) does not yield this specific, documented use in the same advanced drug development context. The substitution pattern of the target compound is essential for the patented synthetic pathway.

Medicinal Chemistry Drug Discovery Immuno-Oncology

Physical State Differentiation for Process Chemistry and Formulation

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a liquid at room temperature, with a calculated density of 1.567 g/cm³ and a boiling point of 281.1 °C at 760 mmHg . This physical state differentiates it from structurally similar compounds that are solids, such as Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7), which is reported as a solid . This is a crucial practical distinction for process chemistry, where handling a liquid can simplify automated dispensing, transfer, and reaction setup in high-throughput or large-scale environments.

Process Chemistry Formulation Analytical Chemistry

High-Value Research and Industrial Applications of Methyl 2-(2-bromo-4-chlorophenyl)acetate


Medicinal Chemistry: A Preferred Building Block for HPK1 Inhibitor Programs

For research teams focused on immuno-oncology and kinase inhibition, Methyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 115871-49-3) is a strategic choice for constructing focused libraries of substituted 6-azabenzimidazoles. Its direct and documented use in patented synthetic routes, specifically as a starting material in WO-2020092621-A1, provides a strong precedent and de-risks the synthetic effort [1]. The orthogonal reactivity of the bromo and chloro substituents allows chemists to efficiently explore structure-activity relationships (SAR) by sequentially functionalizing the core scaffold, a key advantage over using simpler, mono-functionalized building blocks .

Process Chemistry: Liquid Handling Advantage in Automated and Large-Scale Synthesis

In process R&D and manufacturing environments, where automation and efficient material handling are paramount, the liquid physical state of Methyl 2-(2-bromo-4-chlorophenyl)acetate at room temperature offers a distinct operational advantage over solid positional isomers like Methyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 24091-92-7) . The liquid form simplifies transfer, dispensing via automated liquid handlers, and integration into continuous flow chemistry setups, reducing manual handling steps and improving process reproducibility and safety .

Organic Synthesis: Orthogonal Reactivity for Complex Target Molecule Construction

This compound is a premier building block for synthetic chemists engaged in multi-step total synthesis of complex natural products or pharmaceuticals. The presence of two different halogens (Br and Cl) provides a chemoselective handle for iterative cross-coupling strategies. A chemist can, for instance, first perform a Suzuki coupling at the more reactive aryl bromide site, and then, in a subsequent step, leverage the aryl chloride for a Buchwald-Hartwig amination or another orthogonal coupling, all while the methyl ester remains intact for further manipulation . This is a capability not available with mono-halogenated analogs.

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